molecular formula C20H16Cl2N2O5 B12393363 Tubulin polymerization-IN-41

Tubulin polymerization-IN-41

Cat. No.: B12393363
M. Wt: 435.3 g/mol
InChI Key: GANPPQNYXDZLNS-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-41 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-41 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s inhibitory activity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Quality control measures are implemented to ensure consistency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions, resulting in reduced forms with altered activity.

    Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially modifying its inhibitory properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidized Derivatives: Products formed through oxidation reactions.

    Reduced Forms: Products formed through reduction reactions.

    Substituted Compounds: Products with different functional groups introduced through substitution reactions.

Scientific Research Applications

Tubulin polymerization-IN-41 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the dynamics of tubulin polymerization and microtubule formation.

    Biology: Helps in understanding the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics and inhibit cell division.

    Industry: Utilized in the development of new therapeutic agents targeting microtubule dynamics.

Mechanism of Action

Tubulin polymerization-IN-41 exerts its effects by binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound specifically targets the colchicine binding site on tubulin, inhibiting the addition of tubulin dimers to the growing microtubule ends .

Comparison with Similar Compounds

    Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-41.

    Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin, promoting microtubule depolymerization.

    Paclitaxel: A microtubule stabilizing agent that binds to the taxane site on tubulin, promoting microtubule assembly.

Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, providing a distinct mechanism of action compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C20H16Cl2N2O5

Molecular Weight

435.3 g/mol

IUPAC Name

(11R,16S)-11-(3,5-dichloro-4-methoxyphenyl)-4,7-dioxa-12,14-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-triene-13,15-dione

InChI

InChI=1S/C20H16Cl2N2O5/c1-27-18-12(21)4-10(5-13(18)22)17-11-8-16-15(28-2-3-29-16)7-9(11)6-14-19(25)23-20(26)24(14)17/h4-5,7-8,14,17H,2-3,6H2,1H3,(H,23,25,26)/t14-,17+/m0/s1

InChI Key

GANPPQNYXDZLNS-WMLDXEAASA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)[C@@H]2C3=CC4=C(C=C3C[C@@H]5N2C(=O)NC5=O)OCCO4)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)C2C3=CC4=C(C=C3CC5N2C(=O)NC5=O)OCCO4)Cl

Origin of Product

United States

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